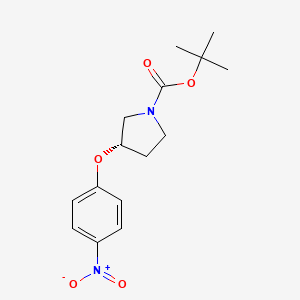

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

Description

Introduction to (S)-tert-Butyl 3-(4-Nitrophenoxy)pyrrolidine-1-carboxylate in Research

Historical Development and Research Context

The synthesis of This compound traces back to early 21st-century efforts to functionalize pyrrolidine scaffolds for drug discovery. Initially cataloged in PubChem in 2007 (CID 21918683), its development paralleled discoveries in nucleophilic aromatic substitution (S$$_\text{N}$$Ar) chemistry, where electron-deficient aryl halides like 4-fluoronitrobenzene reacted with proline derivatives under basic conditions. For example, the condensation of tert-butyl pyrrolidine-3-carboxylate with 4-nitrophenol derivatives was optimized using potassium carbonate in ethanol-water mixtures, achieving yields of 70–90%.

A key breakthrough came with the adoption of chiral auxiliaries and asymmetric catalysis to control the stereochemistry at the pyrrolidine C3 position. The (S)-enantiomer’s preference in bioactive molecules drove the development of enantioselective routes, such as the use of (S)-proline as a starting material. By 2020, one-pot amidation protocols enabled the conversion of this intermediate into anticancer prolinamides, showcasing its utility in generating structurally diverse libraries.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{20}\text{N}2\text{O}5 $$ | |

| Molecular Weight | 308.33 g/mol | |

| IUPAC Name | tert-butyl (S)-3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)N+[O-] | |

| Synthetic Yield (Typical) | 70–90% |

Significance in Pharmaceutical Research and Drug Discovery

The compound’s significance stems from three features:

- Stereochemical Richness : The (S)-configuration at C3 ensures optimal spatial alignment with biological targets, such as PPARγ receptors in antidiabetic agents.

- Functional Group Synergy : The nitro group enhances electron-deficient aromatic systems’ reactivity, facilitating further derivatization via reduction to amines or coupling reactions.

- Pyrrolidine Pseudorotation : The non-planar pyrrolidine ring adopts multiple conformations, enabling selective interactions with enzymes and receptors.

For instance, Zhang et al. (2021) demonstrated that cis-3R,4S-configured pyrrolidine analogs derived from this scaffold exhibit nanomolar agonism at PPARα/γ, improving glucose metabolism in diabetic models. Similarly, N-(4′-nitrophenyl)pyrrolidine-2-carboxamides showed potent cytotoxicity against breast cancer cell lines (IC$$_{50}$$ < 10 μM), attributed to the nitro group’s role in stabilizing target binding through dipole interactions.

Current Research Landscape and Challenges

Recent studies focus on two areas:

- Synthetic Methodology : Efforts to improve enantioselectivity include organocatalytic approaches and flow chemistry. For example, Hati et al. (2016) achieved spiro[pyrrolidine-3,3′-oxindoles] via Pictet–Spengler-oxidative ring contractions, though yields remained moderate (50–65%).

- Structure-Activity Relationship (SAR) Optimization : Modifications at the pyrrolidine N1 and C3 positions are explored to enhance bioavailability. Introducing sulfonamide groups at N1 improved blood-brain barrier penetration in neuroactive compounds.

Table 2: Recent Applications of this compound Derivatives

Challenges include:

- Stereochemical Purity : Residual (R)-enantiomers in racemic mixtures reduce potency, necessitating costly chiral separations.

- Nitro Group Toxicity : Off-target effects from nitroso metabolites require structural mitigation, such as fluorination at the para position.

- Synthetic Scalability : Multi-step sequences (e.g., chlorination with SOCl$$_2$$) pose safety and efficiency hurdles.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-13(10-16)21-12-6-4-11(5-7-12)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQPXIZHVCLLRP-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.

Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a nitrophenol with a halogenated pyrrolidine derivative.

Esterification: The final step involves the esterification of the pyrrolidine carboxylic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is in the development of pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for anti-inflammatory and analgesic drugs.

Case Study: Anti-inflammatory Activity

Research has indicated that similar pyrrolidine derivatives exhibit anti-inflammatory properties. For instance, compounds with bulky substituents have been synthesized and evaluated for their ability to inhibit prostaglandin and leukotriene synthesis, showing promising results comparable to established medications like indomethacin . The effectiveness of these compounds often correlates with their structural features, such as the presence of nitrophenoxy groups, which enhance their biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The introduction of the nitrophenoxy group is crucial for enhancing the compound's pharmacological profile. Various synthetic routes can be employed, including:

- Nucleophilic Substitution : Utilizing nitrophenol derivatives in reactions with pyrrolidine carboxylates.

- Coupling Reactions : Employing coupling agents to attach the nitrophenoxy moiety to the pyrrolidine framework.

These methods allow for the fine-tuning of the compound's properties, leading to derivatives that may exhibit improved efficacy or reduced side effects.

The ongoing exploration of this compound's applications can lead to significant advancements in drug development. Potential areas for further investigation include:

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological activity, guiding the design of more potent derivatives.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

®-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities.

tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate: A reduced form with an amino group instead of a nitro group.

tert-Butyl 3-(4-methoxyphenoxy)pyrrolidine-1-carboxylate: A derivative with a methoxy group instead of a nitro group.

Uniqueness

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral recognition studies.

Biological Activity

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate, a chiral compound with the CAS number 218944-23-1, has garnered attention in both chemical and biological research due to its unique structural features and potential applications. This compound consists of a pyrrolidine ring substituted with a nitrophenoxy group and a tert-butyl ester, which may influence its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₀N₂O₅, with a molecular weight of 308.33 g/mol. The structure includes functional groups that are known to interact with biological targets, which can lead to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₅ |

| Molecular Weight | 308.33 g/mol |

| CAS Number | 218944-23-1 |

| IUPAC Name | tert-butyl (3S)-3-(4-nitrophenoxy)pyrrolidine-1-carboxylate |

The biological activity of this compound is hypothesized to involve interactions with specific biomolecular targets. The nitrophenoxy group can engage in hydrogen bonding and π-π stacking interactions, while the pyrrolidine ring may facilitate binding to enzymes or receptors involved in various metabolic pathways. These interactions could modulate cellular processes, including signal transduction and gene expression.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

Anticancer Activity:

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this pyrrolidine derivative have shown significant activity against human leukemia (CEM-13) and breast cancer cell lines (MCF-7) with IC₅₀ values in the micromolar range .

Neuroprotective Effects:

Similar compounds featuring nitro groups have been studied for their neuroprotective properties. Research suggests that derivatives can protect against oxidative stress-induced cell death in neuronal models, indicating the potential for this compound to contribute to neuroprotection through similar mechanisms .

Case Studies and Research Findings

Several studies have explored related compounds, providing insights into the potential biological activities of this compound:

- Cytotoxicity Studies:

- Molecular Docking Studies:

-

In Vivo Studies:

- While in vitro studies provide valuable information, further investigation into the in vivo biological activity is necessary to fully understand the therapeutic potential of this compound. Current research is focusing on animal models to assess pharmacokinetics and toxicity profiles.

Q & A

Basic Research Question

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers; retention time differences ≥1.5 min confirm stereochemical purity .

- NMR Spectroscopy : and NMR (in CDCl₃) verify regioselectivity of the nitrophenoxy substitution. The tert-butyl group shows a singlet at δ 1.4 ppm, while pyrrolidine protons resonate between δ 3.0–3.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (308.334 g/mol) with <2 ppm error .

How do halogen substitutions on the phenoxy ring alter the compound’s reactivity and biological activity?

Advanced Research Question

Comparative studies with analogs (e.g., 2-bromo-5-chloro or 5-iodo derivatives) reveal:

- Electrophilicity : Nitro groups enhance electrophilic aromatic substitution reactivity, while halogens (Cl, Br) increase lipophilicity, improving membrane permeability .

- Enzyme Binding : The 4-nitrophenoxy group may act as a hydrogen-bond acceptor, targeting enzymes like kinases or phosphatases. Replacements with electron-withdrawing halogens (e.g., Cl) reduce steric hindrance, enhancing binding to hydrophobic active sites .

Methodological Tip : Use molecular docking (AutoDock Vina) to predict binding affinities before synthesizing analogs.

What strategies improve enantiomeric excess (ee) during synthesis?

Advanced Research Question

- Chiral Auxiliaries : Incorporate (S)-proline-derived catalysts during pyrrolidine ring formation to bias stereochemistry .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the (R)-enantiomer of intermediates .

- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to enrich the (S)-form .

How does the tert-butyl carbamate group influence stability under acidic or basic conditions?

Basic Research Question

- Acid Sensitivity : The tert-butyloxycarbonyl (Boc) group is cleaved by trifluoroacetic acid (TFA) in dichloromethane (DCM), releasing the pyrrolidine amine. Avoid prolonged exposure to pH <2 .

- Base Stability : Boc remains intact under mild basic conditions (e.g., K₂CO₃ in DMF) but degrades in strong bases (e.g., NaOH), forming tert-butanol and CO₂ .

Practical Note : For downstream functionalization (e.g., coupling to peptides), remove Boc under anhydrous HCl/dioxane to prevent side reactions.

What are the compound’s key applications in medicinal chemistry research?

Advanced Research Question

- PROTAC Development : The pyrrolidine-nitrophenoxy scaffold serves as a linker in proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation .

- Kinase Inhibitor Design : The nitro group mimics ATP’s phosphate moiety, making it a candidate for tyrosine kinase inhibition assays (e.g., EGFR, VEGFR) .

Experimental Design : Pair cellular assays (IC₅₀ determination) with surface plasmon resonance (SPR) to validate target engagement.

How can researchers mitigate decomposition during long-term storage?

Basic Research Question

- Storage Conditions : Store at −20°C in amber vials under argon to prevent oxidation of the nitrophenoxy group .

- Stability Monitoring : Perform quarterly HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., free pyrrolidine or nitroso derivatives) .

What computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : Use SwissADME to estimate logP (∼2.8), suggesting moderate blood-brain barrier permeability.

- Metabolic Sites : CYP3A4-mediated oxidation at the pyrrolidine ring’s 4-position is predicted via Schrödinger’s QikProp .

Validation Step : Compare in silico results with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.